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Compound of Interest

Compound Name: 3-Formylphenyl benzoate

CAS No.: 33696-06-9

Cat. No.: B2645597 Get Quote

3-Formylphenyl benzoate, identified by CAS number 33696-06-9, is an aromatic organic

compound featuring both an aldehyde and an ester functional group.[1] This unique

bifunctionality makes it a molecule of interest for researchers in synthetic chemistry, drug

development, and materials science. The formyl group can serve as a reactive handle for a

multitude of chemical transformations, while the benzoate moiety influences the molecule's

overall electronic and steric properties.

This guide is designed for researchers, scientists, and drug development professionals. It

acknowledges the notable scarcity of publicly accessible experimental data for the 3-isomer of

formylphenyl benzoate. To overcome this, we will employ a comparative and predictive

approach, leveraging established chemical principles and available data from its structural

isomers (e.g., 4-formylphenyl benzoate) and the parent compound, phenyl benzoate. By

synthesizing information from these related molecules, this document provides a robust

technical overview, grounded in authoritative chemical knowledge, to guide research and

development efforts.

Molecular Structure and Physicochemical
Properties
3-Formylphenyl benzoate is characterized by a central phenyl ring substituted with a formyl

(aldehyde) group at the meta-position and linked to a benzoyl group via an ester linkage. This

arrangement dictates its chemical reactivity and physical properties.
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Predicted Physicochemical Data
The following table summarizes key physicochemical properties. While experimental data for

this specific isomer is limited, these values are computed based on its structure and provide

reliable estimates for experimental design.

Property Predicted/Known Value Source/Comment

CAS Number 33696-06-9 [1]

Molecular Formula C₁₄H₁₀O₃ [1]

Molecular Weight 226.23 g/mol [1]

IUPAC Name 3-formylphenyl benzoate

SMILES
O=C(OC1=CC=CC(C=O)=C1)

C2=CC=CC=C2
[1]

XLogP3 3.1
Predicted, similar to 4-

formylphenyl benzoate.[2]

Hydrogen Bond Donors 0 [3]

Hydrogen Bond Acceptors 3 [3]

Rotatable Bonds 3 [3]

Topological Polar Surface Area

(TPSA)
43.4 Å² [2]

Appearance White to off-white solid
Inferred from related

compounds.[4]

Solubility

Insoluble in water; Soluble in

organic solvents (e.g.,

Chloroform, Ethanol).

Inferred from phenyl benzoate.

[4][5]

Synthesis Pathway: Esterification of 3-
Hydroxybenzaldehyde
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A standard and reliable method for synthesizing 3-Formylphenyl benzoate is the Schotten-

Baumann reaction, which involves the acylation of a phenol with an acyl chloride in the

presence of a base.[4] This approach offers high yields and is a common procedure in

synthetic organic chemistry.

Causality of Experimental Choices
Reactants: 3-Hydroxybenzaldehyde is selected as the phenolic starting material to ensure

the formyl group is at the desired meta-position. Benzoyl chloride serves as the acylating

agent to introduce the benzoate moiety.

Base: Aqueous sodium hydroxide (NaOH) is used to deprotonate the phenolic hydroxyl

group, forming the more nucleophilic phenoxide ion. This significantly accelerates the rate of

the nucleophilic acyl substitution reaction with benzoyl chloride.

Solvent: The reaction is typically biphasic (aqueous/organic). The vigorous shaking ensures

sufficient interfacial area for the reaction to occur between the water-soluble phenoxide and

the benzoyl chloride, which may have limited water solubility.

Visualized Synthesis Workflow
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Reactants & Reagents

Reaction Process

Workup & Purification

3-Hydroxybenzaldehyde

Combine reactants in flask

Benzoyl Chloride 10% NaOH (aq)

Vigorous shaking (15-20 min)

Product precipitates

Collect solid by filtration

Wash with cold water

Recrystallize from Ethanol

3-Formylphenyl benzoate

Click to download full resolution via product page
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Caption: Workflow for the synthesis of 3-Formylphenyl benzoate via Schotten-Baumann

reaction.

Detailed Experimental Protocol
Caution: Benzoyl chloride is a lachrymator and should be handled in a fume hood. Phenols are

toxic and can cause skin burns. Always wear appropriate personal protective equipment (PPE),

including gloves and safety goggles.[6]

Preparation: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of 3-hydroxybenzaldehyde in 20 mL

of 10% aqueous sodium hydroxide solution. Cool the flask in an ice-water bath.

Reaction: While in the fume hood, add 1.5 mL of benzoyl chloride dropwise to the cooled

solution over 5 minutes while vigorously swirling or stirring the flask.

Completion: After the addition is complete, stopper the flask and shake it vigorously for 15-20

minutes. The solid product, 3-formylphenyl benzoate, will precipitate out of the solution.

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

Washing: Wash the collected solid thoroughly with two portions of 20 mL cold water to

remove any unreacted starting materials and salts.

Purification: Recrystallize the crude product from a minimal amount of hot ethanol to yield

the purified 3-formylphenyl benzoate.

Drying: Allow the crystals to air dry or place them in a desiccator under vacuum.

Spectroscopic and Analytical Characterization
Unambiguous characterization of 3-Formylphenyl benzoate relies on a combination of

spectroscopic techniques. The following sections detail the expected spectral features, drawing

comparisons with known spectra of related isomers and functional groups.

Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by strong absorptions from the two carbonyl

groups.
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Aldehyde C=O Stretch: A strong, sharp peak is predicted around 1700-1710 cm⁻¹.[7]

Ester C=O Stretch: A strong, sharp peak is anticipated at a slightly higher wavenumber,

around 1735-1745 cm⁻¹.[7]

Ester C-O Stretch: A characteristic band will be present in the 1300-1100 cm⁻¹ region.[7]

Aromatic C-H Stretch: Vibrations observed above 3000 cm⁻¹.[7]

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ range.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for confirming the substitution pattern of the phenyl rings.

Aldehyde Proton (-CHO): The most downfield signal, a singlet, is expected above 10.0 ppm.

This is highly characteristic of an aldehyde proton.[7]

Aromatic Protons: The protons on the two phenyl rings will appear in the region of 7.2-8.3

ppm. The meta-substitution pattern of the formyl-substituted ring will lead to a complex

splitting pattern. The protons on the benzoate ring will show a pattern typical of a

monosubstituted benzene ring.

Aldehyde Carbonyl Carbon: Predicted to be in the range of 190-195 ppm.

Ester Carbonyl Carbon: Expected around 164-166 ppm.

Aromatic Carbons: A series of signals between 120-155 ppm. The carbon attached to the

ester oxygen (C-O) will be downfield, as will the carbon attached to the formyl group.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 226.

Key Fragmentation: A primary fragmentation pathway for phenyl benzoates is the cleavage

of the ester bond. This would lead to characteristic fragments:
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Benzoyl Cation (m/z 105): This is often the base peak in the spectrum of phenyl

benzoates.[8]

Phenoxy Radical Cation or related fragments (m/z 77): Corresponding to the phenyl

group.[8]

Analytical Chromatography
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the

purity of 3-formylphenyl benzoate and for its quantification.[9][10]

Sample Preparation HPLC System

Data Analysis

Prepare Stock Solution
(1 mg/mL in Acetonitrile)

Dilute to Working Standards
(e.g., 1-100 µg/mL)

Filter through 0.45 µm syringe filter

Inject Sample (10 µL)

Mobile Phase:
Acetonitrile:Water Gradient

C18 Column
(e.g., 250x4.6 mm, 5 µm)

UV Detector @ 254 nm

Acquire Chromatogram

Quantify using Peak Area

Purity Assessment
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2645597?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2645597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

